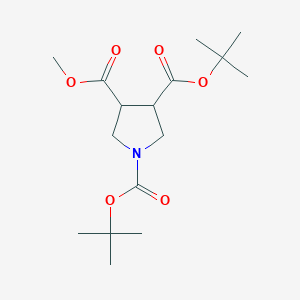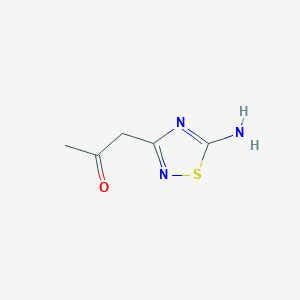
2-(2,2-Dimethylpropoxy)acetyl chloride
Overview
Description
2-(2,2-Dimethylpropoxy)acetyl chloride is an organic compound with the molecular formula C7H13ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acetyl chloride functional group, which makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethylpropoxy)acetyl chloride can be synthesized through the reaction of 2-(2,2-dimethylpropoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of the desired acetyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The reaction mixture is continuously stirred, and the by-products are removed through distillation or other separation techniques to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,2-dimethylpropoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Catalysts: Catalysts such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.
Solvents: Organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acids: Formed by hydrolysis.
Scientific Research Applications
2-(2,2-Dimethylpropoxy)acetyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Studies: Used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropoxy)acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler analog with similar reactivity but without the 2,2-dimethylpropoxy group.
Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain.
Butyryl Chloride: An acyl chloride with an even longer carbon chain.
Uniqueness
2-(2,2-Dimethylpropoxy)acetyl chloride is unique due to the presence of the bulky 2,2-dimethylpropoxy group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of products formed in chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQXPXIKDFWGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)




![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)



